(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde
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Overview
Description
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyldiphenylsilyl group is particularly valued for its resistance to acidic hydrolysis and nucleophilic species, making it a useful protecting group for alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction proceeds under mild conditions and results in the formation of the silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The silyl ether group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Fluoride sources like tetrabutylammonium fluoride can be used to remove the silyl ether group.
Major Products Formed
Oxidation: 2-(tert-Butyldiphenylsilyloxy)propanoic acid.
Reduction: 2-(tert-Butyldiphenylsilyloxy)propanol.
Substitution: The corresponding alcohol after removal of the silyl ether group.
Scientific Research Applications
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a protecting group in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde involves the protection of hydroxyl groups through the formation of a silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The tert-butyldiphenylsilyl group is particularly stable under acidic conditions, making it a valuable tool in multi-step organic syntheses .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxypropanal: Similar in structure but with dimethyl groups instead of diphenyl groups.
Trimethylsilyloxypropanal: Features trimethylsilyl groups instead of tert-butyldiphenylsilyl groups.
Uniqueness
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is unique due to the bulkiness and stability of the tert-butyldiphenylsilyl group. This stability allows it to withstand harsh reaction conditions that would typically degrade other silyl ethers. Additionally, the increased steric bulk provides greater selectivity in protecting primary hydroxyl groups over secondary or tertiary ones .
Properties
Molecular Formula |
C19H24O2Si |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxypropanal |
InChI |
InChI=1S/C19H24O2Si/c1-16(15-20)21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
RRMPJLZPEZKPND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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